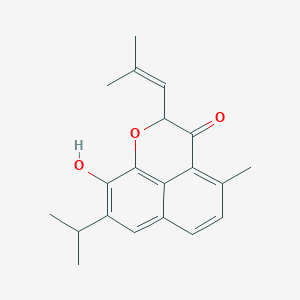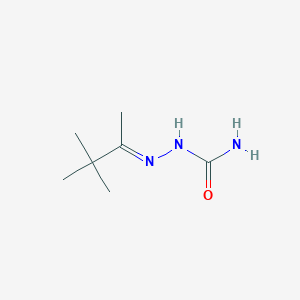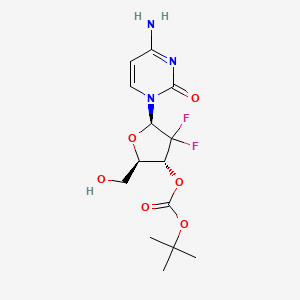
Prionoid B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prionoid B is a natural diterpenoid compound isolated from the roots of Salvia prionitis. It belongs to the class of abietane diterpenoids, which are known for their diverse biological activities. This compound has garnered interest due to its cytotoxic properties and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prionoid B typically involves the extraction from natural sources, particularly the roots of Salvia prionitis. The process includes:
Extraction: The roots are dried and powdered, followed by extraction using solvents such as chloroform, dichloromethane, or ethyl acetate.
Purification: The crude extract undergoes purification through chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC).
Isolation: this compound is isolated based on its unique chemical properties and structure, confirmed by spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in Salvia prionitis. large-scale extraction and purification processes can be optimized for higher yields. This involves:
Cultivation: Growing under controlled conditions to ensure a consistent supply of raw material.
Extraction and Purification: Utilizing industrial-scale extraction and purification methods to isolate this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Prionoid B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially leading to new compounds with unique properties.
Substitution: Substitution reactions involve replacing specific atoms or groups within the this compound molecule, creating analogs for further study.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: Investigated for its cytotoxic effects on cancer cell lines, showing promise as an anticancer agent.
Medicine: Potential therapeutic applications due to its cytotoxic and anti-inflammatory properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and as a lead compound for drug discovery.
Mecanismo De Acción
Prionoid B exerts its effects through several molecular targets and pathways:
Cytotoxicity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Antioxidant: Scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Comparación Con Compuestos Similares
Prionoid B is compared with other abietane diterpenoids, such as:
Prionoid A: Another diterpenoid from with similar cytotoxic properties.
Prionoid C: Exhibits different structural features and biological activities.
Rosmanol: Known for its antioxidant properties, differing in its chemical structure and specific activities.
This compound stands out due to its unique combination of cytotoxic, anti-inflammatory, and antioxidant properties, making it a compound of significant interest for further research and development.
Propiedades
Fórmula molecular |
C20H22O3 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
12-hydroxy-6-methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-4-one |
InChI |
InChI=1S/C20H22O3/c1-10(2)8-15-19(22)16-12(5)6-7-13-9-14(11(3)4)18(21)20(23-15)17(13)16/h6-9,11,15,21H,1-5H3 |
Clave InChI |
WLCQIECMEDJZSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=O)C(OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,5-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B12102221.png)
![6,8-Dihydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one](/img/structure/B12102224.png)




![7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12102260.png)






